Ethyl 2-benzoyl-4-oxo-4-phenylbutanoate
CAS No.:
Cat. No.: VC13889038
Molecular Formula: C19H18O4
Molecular Weight: 310.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18O4 |
|---|---|
| Molecular Weight | 310.3 g/mol |
| IUPAC Name | ethyl 2-benzoyl-4-oxo-4-phenylbutanoate |
| Standard InChI | InChI=1S/C19H18O4/c1-2-23-19(22)16(18(21)15-11-7-4-8-12-15)13-17(20)14-9-5-3-6-10-14/h3-12,16H,2,13H2,1H3 |
| Standard InChI Key | PNMLOOBLEBXYGE-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(CC(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Introduction
Structural and Physicochemical Properties
Ethyl 2-benzoyl-4-oxo-4-phenylbutanoate is a crystalline solid with a molecular weight of 310.3 g/mol and the systematic IUPAC name ethyl 2-(benzoyl)-4-oxo-4-phenylbutanoate. Its structure combines aromatic and carbonyl functionalities, enabling diverse reactivity. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈O₄ |
| Molecular Weight | 310.3 g/mol |
| CAS Number | Not publicly disclosed |
| SMILES | CCOC(=O)C(C(=O)C1=CC=CC=C1)CC(=O)C2=CC=CC=C2 |
| InChI Key | STPXIOGYOLJXMZ-UHFFFAOYSA-N |
The benzoyl group (C₆H₅CO-) at C2 and the 4-oxo-4-phenyl moiety create steric and electronic effects that influence its reactivity in reduction and condensation reactions .
Synthesis Methodologies
Grignard Reaction-Based Synthesis
The compound is synthesized via a multi-step Grignard reaction, as outlined in patents for structurally analogous esters . In a typical protocol:
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Grignard Reagent Formation: β-Haloethylbenzene reacts with magnesium in an aprotic solvent (e.g., tetrahydrofuran) to generate a phenylmagnesium bromide intermediate .
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Acylation: The Grignard reagent reacts with ethyl oxalyl chloride in the presence of copper catalysts (e.g., CuCN·LiX) to form the tetra-substituted butanoate backbone .
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Workup: Acidic hydrolysis, neutralization, and vacuum distillation yield the purified product with >97% purity .
Critical parameters include temperature control (-20°C to 160°C) and catalyst selection, which minimize side products like 1,6-diphenylhexane-1,6-dione .
Applications in Organic Synthesis
Enzymatic Reduction to Chiral Alcohols
Ethyl 2-benzoyl-4-oxo-4-phenylbutanoate serves as a substrate for alcohol dehydrogenase (ADH) enzymes in Saccharomyces cerevisiae and recombinant E. coli strains . Under optimized conditions (pH 7.0, 30°C, NADPH cofactor), the ketone group at C4 is stereoselectively reduced to produce ethyl (R)-2-hydroxy-4-phenylbutyrate (EHPB) with >99% enantiomeric excess (e.e.) . This chiral alcohol is a key intermediate for angiotensin-converting enzyme (ACE) inhibitors like lisinopril .
Recent Advances in Catalytic Efficiency
Ionic Liquid-Mediated Biocatalysis
The addition of ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆]) improves reaction yields by 15–20% in asymmetric reductions . These solvents stabilize the enzyme’s tertiary structure and enhance substrate solubility, achieving space-time yields of 620 g·L⁻¹·h⁻¹ .
Heterogeneous Catalysis
Rhodium-diphosphine complexes and Pt/Al₂O₃-cinchona systems enable hydrogenation of the C4 ketone with 90–95% conversion rates . Such methods bypass the need for enzymatic cofactors, reducing production costs for industrial-scale synthesis .
Challenges and Future Directions
Despite its utility, the compound’s synthesis faces challenges:
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Byproduct Formation: Competing reactions during Grignard steps generate undesired diketones, necessitating costly purification .
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Enzyme Stability: ADH activity declines rapidly above 35°C, limiting process scalability .
Future research should prioritize:
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